Cas no 93885-06-4 (methyl 3-oxo-2-(trifluoromethyl)butanoate)

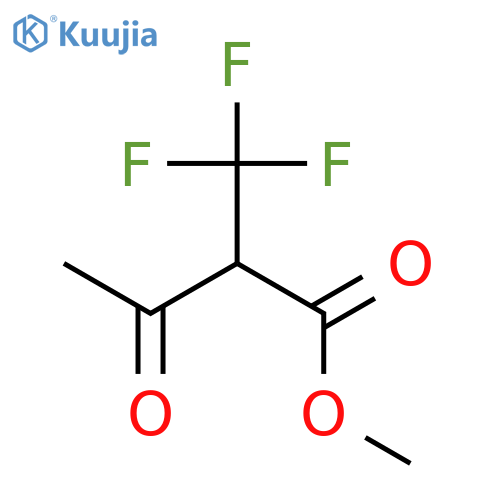

93885-06-4 structure

商品名:methyl 3-oxo-2-(trifluoromethyl)butanoate

methyl 3-oxo-2-(trifluoromethyl)butanoate 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 3-oxo-2-(trifluoromethyl)-, methyl ester

- methyl 3-oxo-2-(trifluoromethyl)butanoate

- PXWIRYYZPASCQB-UHFFFAOYSA-N

- EN300-116641

- methyl3-oxo-2-(trifluoromethyl)butanoate

- SCHEMBL18643739

- 93885-06-4

- AKOS018116229

- TDA88506

- CS-0223787

- MFCD21950419

-

- インチ: InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3

- InChIKey: PXWIRYYZPASCQB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 184.03472857Da

- どういたいしつりょう: 184.03472857Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.270±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 154.6±35.0 ºC (760 Torr),

- フラッシュポイント: 46.7±20.8 ºC,

- ようかいど: 微溶性(10 g/l)(25ºC)、

methyl 3-oxo-2-(trifluoromethyl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM419317-500mg |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95%+ | 500mg |

$696 | 2022-11-27 | |

| Enamine | EN300-116641-2.5g |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 2.5g |

$1594.0 | 2023-02-18 | |

| Chemenu | CM419317-1g |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95%+ | 1g |

$884 | 2022-11-27 | |

| Enamine | EN300-116641-2500mg |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95.0% | 2500mg |

$1594.0 | 2023-10-03 | |

| 1PlusChem | 1P01A2RP-100mg |

Methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 100mg |

$349.00 | 2025-03-04 | |

| Aaron | AR01A301-100mg |

Methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 100mg |

$413.00 | 2025-02-09 | |

| Aaron | AR01A301-1g |

Methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 1g |

$1143.00 | 2025-03-29 | |

| Aaron | AR01A301-5g |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 5g |

$3270.00 | 2024-07-18 | |

| A2B Chem LLC | AV48965-5g |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 5g |

$2520.00 | 2024-07-18 | |

| 1PlusChem | 1P01A2RP-5g |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

93885-06-4 | 95% | 5g |

$2979.00 | 2024-04-19 |

methyl 3-oxo-2-(trifluoromethyl)butanoate 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

93885-06-4 (methyl 3-oxo-2-(trifluoromethyl)butanoate) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93885-06-4)methyl 3-oxo-2-(trifluoromethyl)butanoate

清らかである:99%

はかる:1g

価格 ($):526.0